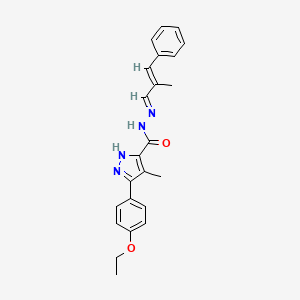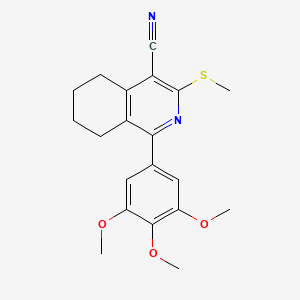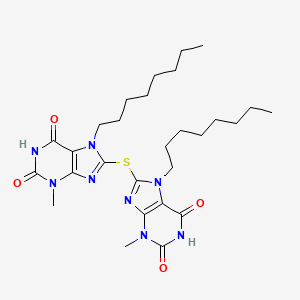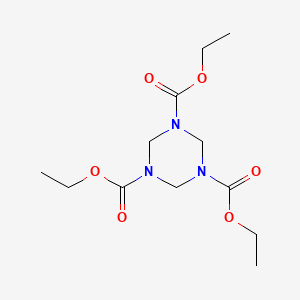![molecular formula C13H11N3O6S B12002834 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid CAS No. 37791-29-0](/img/structure/B12002834.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dinitro-2-thienyl)phenylalanine is a compound with the molecular formula C13H11N3O6S It is a derivative of phenylalanine, an essential amino acid, and contains a thienyl group substituted with two nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dinitro-2-thienyl)phenylalanine typically involves the nitration of a thienyl precursor followed by coupling with phenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the thienyl ring. The resulting 3,5-dinitro-2-thienyl compound is then reacted with phenylalanine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for N-(3,5-dinitro-2-thienyl)phenylalanine would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3,5-dinitro-2-thienyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of N-(3,5-diamino-2-thienyl)phenylalanine.
Substitution: Formation of various substituted thienyl derivatives depending on the substituent introduced.
科学的研究の応用
N-(3,5-dinitro-2-thienyl)phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
作用機序
The mechanism of action of N-(3,5-dinitro-2-thienyl)phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the compound and affecting its biological activity. The thienyl ring can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
N-(2-thienyl)phenylalanine: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
N-(3,5-dinitro-2-furyl)phenylalanine: Contains a furan ring instead of a thienyl ring, leading to variations in electronic properties and reactivity.
N-(3,5-dinitro-2-pyridyl)phenylalanine: Contains a pyridine ring, which can affect its basicity and interactions with biological targets.
Uniqueness
N-(3,5-dinitro-2-thienyl)phenylalanine is unique due to the presence of both nitro groups and a thienyl ring, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and therapeutics .
特性
CAS番号 |
37791-29-0 |
|---|---|
分子式 |
C13H11N3O6S |
分子量 |
337.31 g/mol |
IUPAC名 |
2-[(3,5-dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H11N3O6S/c17-13(18)9(6-8-4-2-1-3-5-8)14-12-10(15(19)20)7-11(23-12)16(21)22/h1-5,7,9,14H,6H2,(H,17,18) |
InChIキー |
JQDKTSWFZUFLCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)

![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)


![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)



